(2-(Aminomethyl)phenyl)methanol hydrochloride
Overview
Description
(2-(Aminomethyl)phenyl)methanol hydrochloride: is an organic compound with the molecular formula C8H12ClNO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with an aminomethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)phenyl)methanol hydrochloride typically involves the reaction of benzyl chloride with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced onto the benzyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Aminomethyl)phenyl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzylamine.
Substitution: Formation of benzyl halides.
Scientific Research Applications
Chemistry: (2-(Aminomethyl)phenyl)methanol hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in drug development. It is explored for its pharmacological properties, including its ability to interact with specific receptors or enzymes in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It is also employed in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
- (3-(Aminomethyl)phenyl)methanol hydrochloride
- (4-(Aminomethyl)phenyl)methanol hydrochloride
- Phenylmethanol
Comparison: (2-(Aminomethyl)phenyl)methanol hydrochloride is unique due to the position of the aminomethyl group on the benzyl ring. This positional isomerism can lead to differences in reactivity and interaction with biological targets. For example, the ortho position (2-position) can result in steric hindrance, affecting the compound’s binding affinity and selectivity compared to its meta (3-position) and para (4-position) counterparts.
Properties
IUPAC Name |
[2-(aminomethyl)phenyl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4,10H,5-6,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCDPZZYDVZIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500674 | |
Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-84-5 | |
Record name | Benzenemethanol, 2-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4152-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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